2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide
Description
2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group. The molecule integrates multiple pharmacophoric motifs:
- Thiazole ring: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
- Tetrahydroisoquinoline: A nitrogen-containing bicyclic structure prevalent in bioactive alkaloids and kinase inhibitors.
- Thiophene-2-carbonyl group: Enhances π-π stacking interactions and modulates electronic properties.
Synthetic routes likely involve condensation reactions between thiazole-4-carboxylic acid derivatives and functionalized tetrahydroisoquinolines, akin to methods reported for related heterocycles .
Properties
IUPAC Name |
2-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c28-22(20-15-31-23(26-20)17-5-2-1-3-6-17)25-19-9-8-16-10-11-27(14-18(16)13-19)24(29)21-7-4-12-30-21/h1-9,12-13,15H,10-11,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIKRHVKRLLJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazole-thiophene-tetrahydroisoquinoline architecture distinguishes it from triazole-based analogs (e.g., [7–15]), which prioritize sulfonyl and halogenated aryl groups.
- Synthetic strategies for triazoles [7–9] involve cyclization under basic conditions, whereas the target compound likely requires amide coupling between pre-formed thiazole and tetrahydroisoquinoline intermediates .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data for Selected Compounds
Key Observations :
- The absence of C=O bands in triazoles [7–9] contrasts with the target compound, where thiophene-2-carbonyl and carboxamide C=O groups would dominate IR spectra.
- Thione tautomerization in triazoles [7–9] (evidenced by NH and C=S bands) suggests greater stability compared to thiazole-based systems, which lack tautomeric flexibility .
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